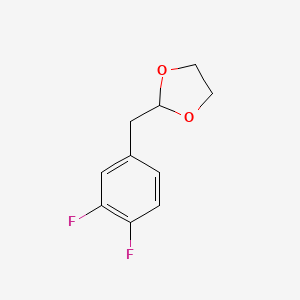
1,2-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene is a useful research compound. Its molecular formula is C10H10F2O2 and its molecular weight is 200.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Sondes fluorescentes ratiométriques
Ce composé est utilisé dans la préparation de sondes fluorescentes ratiométriques pour la détection spécifique de la cystéine par rapport à l'homocystéine et au glutathion. Ces sondes sont cruciales dans la recherche biochimique pour comprendre les fonctions cellulaires et les mécanismes des maladies .
Synthèse de KN-93
Il sert de réactif pour la synthèse assistée par micro-ondes de KN-93, un inhibiteur de la calmoduline kinase II. Ceci est important dans la recherche pharmacologique, en particulier dans l'étude des troubles neurologiques .
Ligands du récepteur S1
Le composé est impliqué dans la préparation de pipéridines spirobenzofuranes fluorées en tant que ligands du récepteur S1. Ces ligands ont des applications thérapeutiques potentielles dans le traitement de diverses maladies neurologiques .
Agents antitumoraux
Il joue un rôle dans la synthèse d'agents antitumoraux, contribuant à la recherche sur le cancer et au développement de nouvelles thérapies anticancéreuses .
Dérivés de l'indole
Ce composé chimique est utilisé dans la préparation régiosélective de dérivés de l'indole par hydroformylation/indolization en cascade catalysée au rhodium. Les dérivés de l'indole sont importants en chimie médicinale en raison de leur présence dans de nombreux produits pharmaceutiques .
Propriétés
IUPAC Name |
2-[(3,4-difluorophenyl)methyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c11-8-2-1-7(5-9(8)12)6-10-13-3-4-14-10/h1-2,5,10H,3-4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFSPGAXADZYEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC2=CC(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(3-methoxy-2-naphthyl)methyl]aniline](/img/structure/B1363508.png)
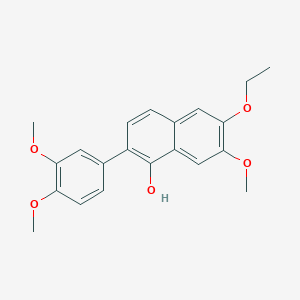

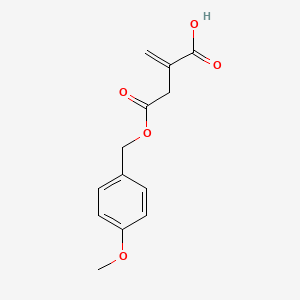


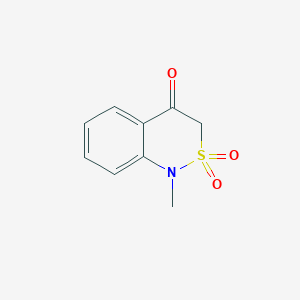
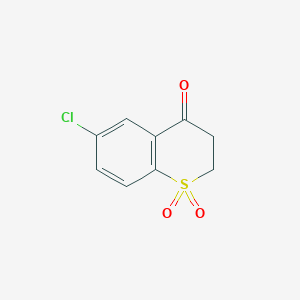




![Ethyl 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B1363533.png)
![1-(2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl)ethan-1-one](/img/structure/B1363534.png)
